![molecular formula C20H21N3O5S2 B2748672 2-(Dimethylamino)benzo[d]thiazol-6-yl 4-(morpholinosulfonyl)benzoate CAS No. 953221-82-4](/img/structure/B2748672.png)
2-(Dimethylamino)benzo[d]thiazol-6-yl 4-(morpholinosulfonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(Dimethylamino)benzo[d]thiazol-6-yl 4-(morpholinosulfonyl)benzoate” is a chemical compound that falls under the category of benzothiazole derivatives . Benzothiazoles are important heterocyclic compounds exhibiting a wide range of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Chemical Reactions Analysis
Benzothiazole derivatives have been found to exhibit potent biological activities, which are greatly affected by the substituents on the thiazole ring . The specific chemical reactions involving “this compound” are not detailed in the available resources.Applications De Recherche Scientifique
Corrosion Inhibition
Benzothiazole derivatives have been evaluated as corrosion inhibitors for carbon steel in acidic environments. The study demonstrates that these compounds, through adsorption onto the metal surface, can significantly enhance corrosion resistance, suggesting potential applications in protecting industrial metal components (Hu et al., 2016).
Synthetic Chemistry
Research into the reactivity of dimethylamino and morpholino groups has led to the development of structurally diverse chemical libraries. These findings are crucial for the synthesis of novel organic compounds with potential applications in drug development and materials science (Roman, 2013; Esmaili & Nematollahi, 2013).
Fluorescent Materials
The incorporation of benzothiazole and dimethylamino groups into molecules has been shown to result in fluorescent properties. Such materials can be used as fluorescent probes or in the development of organic light-emitting diodes (OLEDs), highlighting the importance of these functional groups in the design of advanced photonic materials (Lu & Xia, 2016).
Drug Design and Development
The structural elements of benzothiazole and morpholine are commonly found in pharmaceutical compounds. Their presence in molecules has been associated with various biological activities, underscoring their importance in the synthesis of therapeutic agents (Lynch et al., 2006).
Orientations Futures
Mécanisme D'action
Target of Action
The compound “2-(Dimethylamino)benzo[d]thiazol-6-yl 4-(morpholinosulfonyl)benzoate” is a derivative of benzothiazole, which has been found to have significant anti-tubercular properties . The primary target of this compound is the DprE1 enzyme , which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, the DprE1 enzyme, leading to the inhibition of the enzyme’s activity . This interaction disrupts the synthesis of the cell wall of Mycobacterium tuberculosis, thereby inhibiting the growth and proliferation of the bacteria .
Biochemical Pathways
The compound affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to the death of the bacteria .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption and distribution profiles . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability, efficacy, and safety profile.
Result of Action
The primary result of the compound’s action is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . By disrupting the cell wall biosynthesis, the compound causes the death of the bacteria, thereby exerting its anti-tubercular effect .
Propriétés
IUPAC Name |
[2-(dimethylamino)-1,3-benzothiazol-6-yl] 4-morpholin-4-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-22(2)20-21-17-8-5-15(13-18(17)29-20)28-19(24)14-3-6-16(7-4-14)30(25,26)23-9-11-27-12-10-23/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVPZDKFYNPAGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(S1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-N-[2-(3-chloropyridin-2-yl)-2-oxoethyl]acetamide](/img/structure/B2748590.png)
![N-(2-ethoxyphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2748592.png)
![1h-Pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B2748594.png)
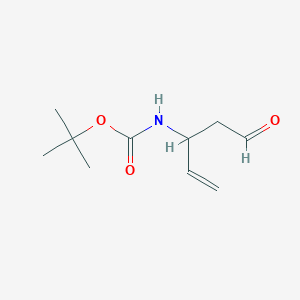
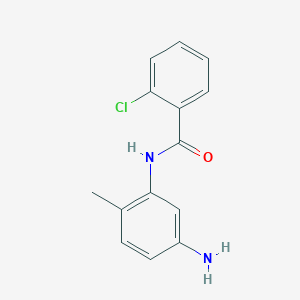
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone](/img/structure/B2748599.png)
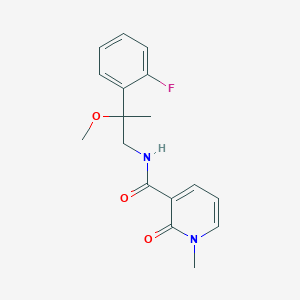
![ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2748602.png)

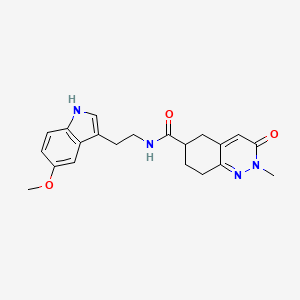
![1-{1-[3-(Benzenesulfonyl)propanoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2748606.png)
![4-chloro-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2748607.png)
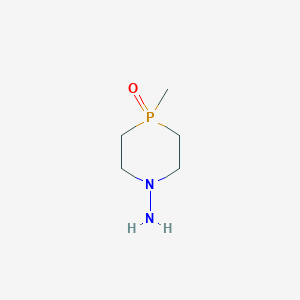
![N-(2H-1,3-benzodioxol-5-yl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2748611.png)
